

Application Notes and Protocols for 2- Imidazolidone Hemihydrate in Textile Finishing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Imidazolidone hemihydrate*

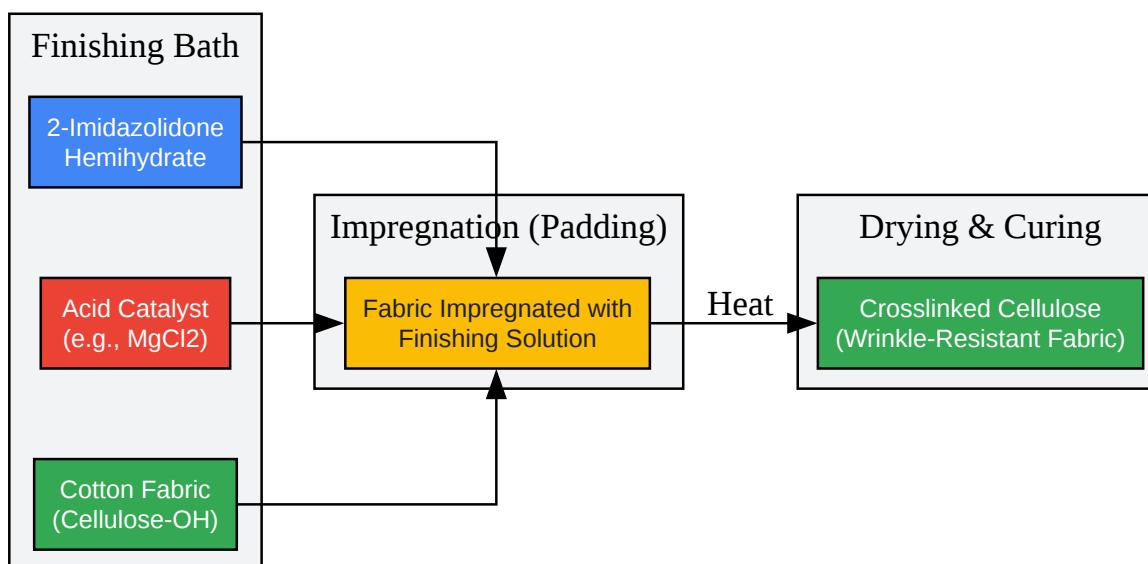
Cat. No.: *B056206*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **2-Imidazolidone hemihydrate** (also known as ethyleneurea hemihydrate) in the anti-wrinkle finishing of cotton textiles. The information is targeted towards professionals in research and development.

Introduction


2-Imidazolidone, often used in the form of its hemihydrate, is a cyclic urea derivative employed in the textile industry primarily as a formaldehyde scavenger and as a component in wrinkle-resistant finishing formulations.^{[1][2]} When used in conjunction with crosslinking agents, it helps to improve the dimensional stability and crease recovery of cellulosic fabrics like cotton. The finishing process typically involves impregnating the fabric with a chemical solution followed by drying and curing to facilitate the crosslinking of cellulose fibers.

Mechanism of Action

The primary function of anti-wrinkle finishing agents is to form stable crosslinks between the hydroxyl (-OH) groups of adjacent cellulose chains within the cotton fiber. This crosslinking provides a "memory" to the fabric, enabling it to return to its original flat state after being creased.

While a detailed reaction mechanism specific to **2-Imidazolidone hemihydrate** is not extensively documented in readily available literature, its structural similarity to other N-

methylol finishing agents, such as Dimethyloldihydroxyethyleneurea (DMDHEU), allows for an inferred mechanism. Under acidic catalysis and heat, the nitrogen atoms in the 2-Imidazolidone ring can react with formaldehyde (if present) or become activated to react with the hydroxyl groups of cellulose, forming ether linkages. This creates a three-dimensional network within the amorphous regions of the cellulose fibers, restricting molecular movement and thus preventing wrinkle formation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the textile finishing process using **2-Imidazolidone hemihydrate**.

Experimental Protocols

The following protocols are based on the standard "pad-dry-cure" method, which is a common industrial practice for applying finishing agents to textiles.

Materials and Equipment

- Fabric: 100% cotton fabric, desized, scoured, and bleached.
- Chemicals:
 - **2-Imidazolidone hemihydrate**

- Crosslinking agent (e.g., Dimethyloldihydroxyethyleneurea - DMDHEU)
- Acid catalyst (e.g., Magnesium Chloride Hexahydrate - $MgCl_2 \cdot 6H_2O$)
- Wetting agent (non-ionic)
- Softener (e.g., polyethylene emulsion)
- Acetic Acid (to adjust pH)
- Equipment:
 - Laboratory padding machine
 - Drying oven
 - Curing oven
 - Analytical balance
 - Beakers and graduated cylinders
 - pH meter

Preparation of Finishing Solution

A typical finishing bath formulation for wrinkle resistance is prepared as follows. Note that concentrations may need to be optimized based on the specific fabric and desired properties.

Component	Concentration (g/L)	Purpose
2-Imidazolidone hemihydrate	10 - 30	Formaldehyde scavenger, co-crosslinker
DMDHEU (45% aqueous solution)	60 - 100	Primary crosslinking agent
MgCl ₂ ·6H ₂ O (catalyst)	15 - 25	Catalyzes the crosslinking reaction
Wetting Agent	1 - 2	Ensures uniform wetting of the fabric
Softener	20 - 40	Improves the hand-feel of the finished fabric
Acetic Acid	As needed	To adjust pH to 4.5 - 5.5
Water	To 1 Liter	Solvent

Procedure:

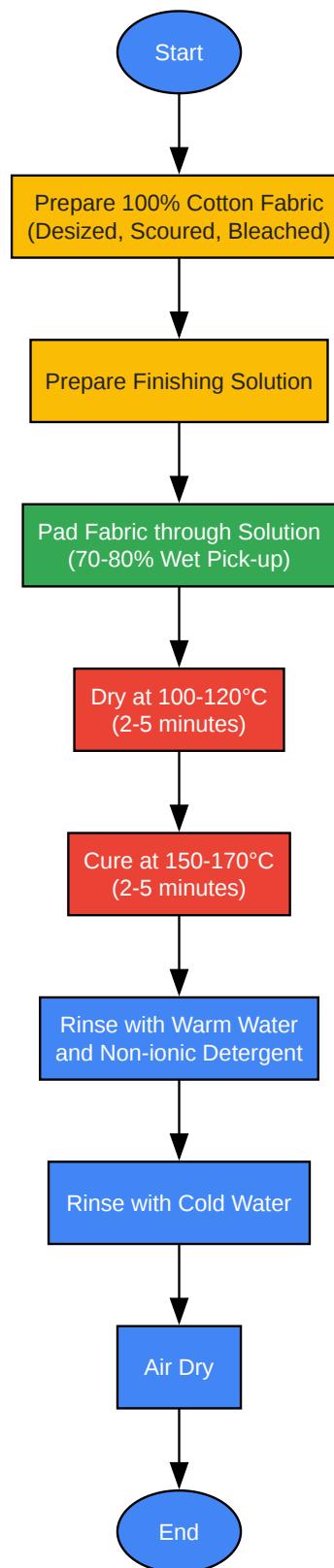
- Add the required amount of water to a beaker.
- With stirring, add the wetting agent and stir until dissolved.
- Add the **2-Imidazolidone hemihydrate** and DMDHEU and stir until dissolved.
- Add the catalyst (MgCl₂·6H₂O) and stir until fully dissolved.
- Add the softener and mix thoroughly.
- Check the pH of the solution and adjust to a range of 4.5 - 5.5 using acetic acid.
- Add water to bring the solution to the final volume.

Fabric Treatment Protocol (Pad-Dry-Cure)

- Padding:

- Set the pressure of the laboratory padding machine to achieve a wet pick-up of 70-80%.
Wet pick-up is the amount of solution absorbed by the fabric and is calculated as: Wet Pick-up (%) = [(Wet Fabric Weight - Dry Fabric Weight) / Dry Fabric Weight] x 100
- Pass the dry cotton fabric sample through the finishing solution and then through the nip rollers of the padding machine.

• Drying:


- Immediately after padding, dry the fabric sample in an oven at 100-120°C for 2-5 minutes.
The fabric should be dried to its original moisture content.

• Curing:

- Transfer the dried fabric to a curing oven and cure at 150-170°C for 2-5 minutes.[3][4][5]
The curing step is critical for the crosslinking reaction to occur.

• Post-Treatment:

- After curing, rinse the fabric thoroughly in warm water with a non-ionic detergent to remove any unreacted chemicals.
- Finally, rinse with cold water and air dry.

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the pad-dry-cure finishing process.

Data Presentation and Evaluation

The effectiveness of the wrinkle-resistant finish can be quantified by evaluating several fabric properties before and after treatment.

Property Measured	Test Method	Typical Untreated Value	Typical Treated Value
Wrinkle Recovery Angle (WRA)	AATCC 66	~150° (Warp + Weft)	>250° (Warp + Weft)
Tensile Strength	ASTM D5034	High	Reduced by 10-20%
Tear Strength	ASTM D1424	High	Reduced by 20-40%
Abrasion Resistance	ASTM D4966	High	Reduced
Formaldehyde Release	AATCC 112	Variable	Significantly Reduced

Characterization of Finished Fabric

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to confirm the crosslinking reaction. The spectrum of the treated cotton fabric is expected to show changes compared to the untreated fabric. Specifically, a decrease in the intensity of the broad hydroxyl (-OH) peak (around $3300-3500\text{ cm}^{-1}$) and the appearance of new peaks corresponding to ether linkages (C-O-C stretching) would indicate the successful reaction between the finishing agent and cellulose.

Safety and Handling

- **2-Imidazolidone hemihydrate** and other finishing chemicals should be handled in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Consult the Safety Data Sheet (SDS) for each chemical for detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cottoninc.com [cottoninc.com]
- 2. Wrinkle resistant finishes in textiles | PDF [slideshare.net]
- 3. Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press [article.sapub.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. irispublishers.com [irispublishers.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 2-Imidazolidone Hemihydrate in Textile Finishing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056206#protocol-for-using-2-imidazolidone-hemihydrate-in-textile-finishing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com